molecular formula C6H4Cl3NO B045717 2-(Trichloroacetyl)pyrrole CAS No. 35302-72-8

2-(Trichloroacetyl)pyrrole

Cat. No. B045717
CAS RN: 35302-72-8
M. Wt: 212.5 g/mol
InChI Key: BBFDGMDENAEMKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-(trichloroacetyl)pyrrole involves reactions under specific conditions to introduce various substituents. For example, 4-Pyridylmethyl 1H-pyrrole-2-carboxylate was synthesized by reacting 2-(trichloroacet­yl)pyrrole with 4-(hydroxymethyl)pyridine, forming a one-dimensional infinite ladder structure through intermolecular hydrogen bonds (Wang & Yin, 2007). Additionally, chloromethylation of pyrroles containing 2-(trichloro)- and (trifluoro)-acetyl groups yields 4-chloromethyl compounds, showcasing their synthetic utility and high regiospecificity (Barker & Bahia, 1990).

Molecular Structure Analysis

The molecular structure of 2-(trichloroacetyl)pyrrole derivatives exhibits distinct features that facilitate supramolecular self-assembly. Tris[2-(2-pyrryl-carboxy)ethyl]amine and tetrakis(2-pyrryl-carboxy-methyl)methane, prepared from 2-trichloroacetylpyrrole, form hexagonal and grid supramolecular structures, respectively. These structures demonstrate the robustness of the pyrrole-2-carbonyl dimer as a supramolecular synthon for crystal engineering (Yin & Li, 2006).

Chemical Reactions and Properties

2-(Trichloroacetyl)pyrrole undergoes various chemical reactions, showcasing its versatility. For instance, Lewis Acid catalyzed displacement of trichloroacetimidates with this compound allows for the synthesis of functionalized pyrroloindolines, highlighting the rapid incorporation of diverse functional groups (Adhikari & Chisholm, 2016).

Scientific Research Applications

  • 2-Pyrrolecarbonitrile, including its trichloroacetyl derivative, can be transformed into various 2,4-difunctionalized compounds and 3-substituted pyrroles, demonstrating utility in chemical synthesis (Anderson et al., 1978).

  • Star-shaped pyrrole monomers, potentially including trichloroacetyl derivatives, have been used in electrochromic devices, showcasing their utility in material science and technology applications (Ak, Ak, & Toppare, 2006).

  • The study of trichloroacetyl pyrrole derivatives plays a role in developing new synthetic methods for pyrroles, which are important in the field of organic chemistry (Gilbert, Hue, & Tonks, 2016).

  • Pyrrole derivatives, including trichloroacetyl pyrroles, have potential in pharmaceutical applications due to their chemical properties. They may be used in developing pharmacologically active molecules (Bandyopadhyay, Rhodes, & Banik, 2013).

  • In crystal engineering, the pyrrole-2-carboxylate dimer, which can be derived from trichloroacetyl pyrrole, is a robust supramolecular synthon, demonstrating the importance of pyrrole derivatives in this field (Yin & Li, 2006).

  • Pyrroles, including trichloroacetyl derivatives, are crucial in natural product biosynthesis and are exploited for their unique chemical and electronic features in biological contexts (Walsh, Garneau‐Tsodikova, & Howard-Jones, 2006).

  • The study of 2-(Trichloroacetyl)pyrrole and its derivatives can contribute to the development of new compounds with unique structural features, as demonstrated in the synthesis of novel compounds with intramolecular proton-transfer H-complex structures (Chipanina et al., 2000).

  • Pyrrole derivatives, including those with trichloroacetyl groups, are important in synthesizing novel antibacterial agents, highlighting their potential in medicinal chemistry (Takale et al., 2013).

Safety And Hazards

2-(Trichloroacetyl)pyrrole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-(Trichloroacetyl)pyrrole are not mentioned in the retrieved papers, its use in the synthesis of more complex pharmaceutical compounds suggests potential applications in drug development .

properties

IUPAC Name

2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFDGMDENAEMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70313578
Record name 2-(Trichloroacetyl)pyrrole
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Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trichloroacetyl)pyrrole

CAS RN

35302-72-8
Record name 35302-72-8
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Record name 2-(Trichloroacetyl)pyrrole
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Record name 2-(Trichloroacetyl)pyrrole
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Synthesis routes and methods I

Procedure details

45 g (247 mmol) of trichloroacetyl chloride and 100 ml of ethyl ether were introduced into a three-necked flask. A solution of 15.4 g (230 mmol) of pyrrole in 100 ml of ethyl ether was added dropwise and the mixture was stirred at room temperature for one hour, then a solution of 20 g of potassium carbonate in 60 ml of water was added slowly. The organic phase was decanted off, dried over magnesium sulfate, evaporated, the residue triturated in hexane and filtered. 42.7 g (87%) of the expected compound of melting point 78°-79° C. were recovered.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a well stirred solution of trichloroacetyl chloride (1 kg, 5.5 mole) in 1.5 liter ethyl ether in a 12 liter flask was added dropwise over a period of 3 h a solution of N-methylpyrrole (0.45 kg, 5.5 mole) in 1.5 liter anhydrous ethyl ether. The reaction was stirred for an additional 3 hours and quenched by the dropwise addition of a solution of 400 g potassium carbonate in 1.5 liters water. The layers were separated and the ether layer concentrated in vacuo to provide 2-(trichloroacetyl)pyrrole (1.2 kg, 5.1 mol) as a yellow crystalline solid sufficiently pure to be used without further purification. To a cooled (−40° C.) solution of 2-(trichloroacetyl) pyrrole (1.2 kg, 5.1 mol) in acetic anhydride (6 L) in a 12 L flask equipped with a mechanical stirrer was added 440 mL fuming nitric acid over a period of 1 hour while maintaining a temperature of (−40° C.). The reaction was carefully allowed to warm to room temperature and stir an additional 4 h. The mixture was cooled to −30° C., and isopropyl alcohol (6 L) added. The solution was stirred at −20° C. for 30 min during which time a white precipitate forms. The solution was allowed to stand for 15 min and the resulting precipitate collected by vacuum filtration.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0.45 kg
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To trichloroacetyl chloride (48 mL; 0.43 mol) taken in anhydrous ether (150 mL) under nitrogen was added pyrrole (25 g, 0.37 mol) dissolved in anhydrous ether (500 mL) through a dropping funnel over a 2-hour period. The violet ether solution began to reflux during addition. Refluxing was continued for 1 h before the reaction was quenched with a solution of sodium carbonate (33 g, 0.31 mol) in water (200 mL). The layers were separated and the red organic layer was washed four times with water (4×50 mL) and once with brine (1×50 mL) and finally dried over anhydrous sodium sulphate. The red ether solution was then filtered through CELITE® and washed with ether. The solvent was removed under vacuum to afford 2-trichloroacetylpyrrole (Example 1A, 72 g, 91% yield).) as an ash colored solid (72 g, 91% yield). LC-MS, [M−H]+=212. 1H NMR (DMSO-d6, 300 MHz): δ 9.63 (brs, 1H), 7.39 (m, 1H), 7.19 (m, 1H), 6.40 (m, 1H).
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
182
Citations
P Barker, P Gendler, H Rapoport - The Journal of Organic …, 1978 - ACS Publications
Acknowledgment. The authors thank Drs. GH Hitchings and HJ Schaeffer for fruitful discussions and encourage-ment, Dr. BS Hurlbert and Mr. A. Ragouzeous for the NMR spectra, Dr. …
Number of citations: 70 pubs.acs.org
R Premkumar, S Hussain… - Journal of Molecular …, 2021 - Wiley Online Library
The adsorption and orientations of 2‐(trichloroacetyl)pyrrole (TCAP) adsorbed on a fabricated silver‐coated thin film (SCF), and gold‐coated thin film (GCF) were investigated using …
Number of citations: 9 onlinelibrary.wiley.com
JW Harbuck, H Rapoport - The Journal of Organic Chemistry, 1972 - ACS Publications
Results Trichloroacetylation.—We decided to explore the possibilities of using the trichloroacetyl (TCA) group, but, to avoid the Friedel-Crafts acylation with tri-chloroacetyl chloride (…
Number of citations: 96 pubs.acs.org
DOA Garrido, G Buldain, MI Ojea… - The Journal of Organic …, 1988 - ACS Publications
Acylation of 2-(trichloroacetyl) pyrrole gave the 4-acyl derivatives (from 4-formyl to 4-hexanoyl) in good yields. Alkaline treatment gave the corresponding 4-acyl-2-pyrrolecarboxylic acids…
Number of citations: 34 pubs.acs.org
XC ZENG, SH XU, YQ LI, WB SHI… - Chinese Journal of …, 2004 - sioc-journal.cn
A series of N-(pyrrole-2-carbonyl)-amino acid methylesters were synthesized by acylation of amino acid methyl esters with 2-(trichloroacetyl) pyrroles, without using pyrrole-2-carbonyl …
Number of citations: 14 sioc-journal.cn
XC Zeng, SH Xu, PR Liu, J Gu - Acta Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, C8H9BrN2O3, was synthesized by condensation of β-alanine methyl ester with 4-bromo-2-(trichloroacetyl)pyrrole, followed by saponification and acidification. In …
Number of citations: 6 scripts.iucr.org
LP Lu, CY Zhou, GC Zhang, ML Zhu… - … Section E: Structure …, 2003 - scripts.iucr.org
The crystal structure of the title compound, C7H5Cl3N2O3, has been determined in the orthorhombic space group Pbca. The CNO skeleton is essentially planar, except for the carbonyl …
Number of citations: 1 scripts.iucr.org
XC Zeng - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
The title compound, C9H11BrN2O3, was synthesized by condensation of glycine ethyl ester with 4-bromo-2-(trichloroacetyl)pyrrole at room temperature in 78.4% yield. In the crystal …
Number of citations: 2 scripts.iucr.org
XC Zeng, J Gu, SH Xu, YX Li, PR Liu - … Crystallographica Section E …, 2005 - scripts.iucr.org
The title compound, C9H11BrN2O3, was synthesized by condensation of β-alanine methyl ester with 4-bromo-1-methyl-2-(trichloroacetyl)pyrrole at room temperature. In the crystal …
Number of citations: 3 scripts.iucr.org
PR Liu, XC Zeng, SH Xu - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, C9H12N2O3, was synthesized by condensation of β-alanine methyl ester with 1-methyl-2-(trichloroacetyl)pyrrole at room temperature, followed by saponification …
Number of citations: 4 scripts.iucr.org

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